molecular formula C8H15NO B1378592 3,5,5-Trimethylpiperidin-2-one CAS No. 1461709-34-1

3,5,5-Trimethylpiperidin-2-one

Cat. No.: B1378592
CAS No.: 1461709-34-1
M. Wt: 141.21 g/mol
InChI Key: CZDWYMQBLSPGKI-UHFFFAOYSA-N
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Description

3,5,5-Trimethylpiperidin-2-one is an organic compound belonging to the piperidinone family It is characterized by a six-membered ring structure with three methyl groups attached to the third and fifth carbon atoms and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5,5-Trimethylpiperidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5,5-trimethylcyclohexanone with ammonia or primary amines can yield this compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves the hydrogenation of pyridine derivatives. This method is favored due to its efficiency and scalability. The process involves the use of a hydrogenation catalyst, such as palladium on carbon, and is carried out under high pressure and temperature to achieve optimal yields.

Chemical Reactions Analysis

Types of Reactions: 3,5,5-Trimethylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of 3,5,5-trimethylpiperidine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically conducted at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; often requires a catalyst and elevated temperatures.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 3,5,5-Trimethylpiperidine.

    Substitution: Substituted piperidinones with different functional groups.

Scientific Research Applications

3,5,5-Trimethylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylpiperidin-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways, potentially leading to the formation of bioactive metabolites.

Comparison with Similar Compounds

    Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.

    3,3,5-Trimethyl-2-piperidinone: Similar structure but with different methyl group positions.

    N-Methylpiperidinone: Contains an additional methyl group on the nitrogen atom.

Uniqueness: 3,5,5-Trimethylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

3,5,5-trimethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-4-8(2,3)5-9-7(6)10/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDWYMQBLSPGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CNC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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